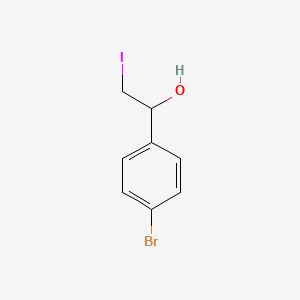

1-(4-Bromophenyl)-2-iodoethan-1-ol

Description

1-(4-Bromophenyl)-2-iodoethan-1-ol is a halogenated ethanol derivative featuring a para-bromophenyl group attached to a two-carbon chain, with a hydroxyl group at position 1 and an iodine atom at position 2. These compounds are of interest in medicinal chemistry, materials science, and organic synthesis due to their electronic and steric profiles, which influence reactivity and biological activity .

Properties

Molecular Formula |

C8H8BrIO |

|---|---|

Molecular Weight |

326.96 g/mol |

IUPAC Name |

1-(4-bromophenyl)-2-iodoethanol |

InChI |

InChI=1S/C8H8BrIO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2 |

InChI Key |

GWLSAGACICLTHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CI)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-iodoethan-1-ol typically involves the halogenation of an appropriate precursor. One common method is the reaction of 4-bromobenzyl alcohol with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for 1-(4-Bromophenyl)-2-iodoethan-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive halogen species involved.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-iodoethan-1-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction Reactions: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: PCC or Jones reagent in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether.

Major Products:

Substitution: Formation of 1-(4-Bromophenyl)-2-azidoethan-1-ol or 1-(4-Bromophenyl)-2-thiocyanatoethan-1-ol.

Oxidation: Formation of 1-(4-Bromophenyl)-2-iodoethanone.

Reduction: Formation of 1-(4-Bromophenyl)-2-iodoethane.

Scientific Research Applications

1-(4-Bromophenyl)-2-iodoethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-iodoethan-1-ol depends on its specific application. In chemical reactions, the presence of both bromine and iodine atoms makes it a versatile intermediate, capable of undergoing various transformations. The molecular targets and pathways involved would vary based on the specific reaction or application being studied.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Molecular and Physical Properties of Selected Bromophenyl Ethanol Derivatives

*Hypothetical data for the target compound.

Key Observations:

- Halogen Effects : The iodine atom in 1-(4-Bromophenyl)-2-iodoethan-1-ol introduces greater polarizability and steric bulk compared to bromine or chlorine in analogs like 1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol . This may enhance its reactivity in nucleophilic substitutions or Suzuki couplings.

- Biological Activity: 1-(4-Bromophenyl)ethanol derivatives exhibit enantiomer-dependent photodynamic therapy (PDT) efficacy. The (R)-enantiomer in phthalocyanine complexes showed a 20% higher quantum yield of reactive oxygen species (ROS) generation than the (S)-form, highlighting stereochemistry’s role in biological activity .

- Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in 1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol lowers the pKa (11.27) compared to non-fluorinated analogs, increasing acidity and solubility in polar solvents .

Biological Activity

1-(4-Bromophenyl)-2-iodoethan-1-ol is an organic compound notable for its unique structural features, including a bromophenyl group and an iodoethanol moiety. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to the reactivity of its halogen substituents. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 1-(4-Bromophenyl)-2-iodoethan-1-ol is , with a molecular weight of approximately 326.96 g/mol. The presence of both bromine and iodine atoms contributes to its reactivity, allowing it to participate in nucleophilic substitution reactions and oxidation processes .

Synthesis

The synthesis of 1-(4-Bromophenyl)-2-iodoethan-1-ol typically involves the following steps:

- Starting Material : 1-bromo-4-vinylbenzene is used as the precursor.

- Electrophilic Substitution : The compound undergoes a series of electrophilic substitutions and halogenations to introduce the iodoethanol moiety.

- Purification : The final product is purified through techniques such as recrystallization or chromatography.

This method yields high purity and significant quantities of the desired compound, making it suitable for further biological evaluations.

The biological activity of 1-(4-Bromophenyl)-2-iodoethan-1-ol can be attributed to its ability to interact with various biological targets. The halogen substituents can enhance the lipophilicity and reactivity of the molecule, facilitating interactions with cellular components.

Potential Mechanisms Include:

- Nucleophilic Substitution : The iodine atom can be substituted by nucleophiles, leading to diverse derivatives that may exhibit varying biological activities.

- Oxidation Reactions : The compound can undergo oxidation to form ketones or aldehydes, which may have distinct pharmacological effects.

Case Studies

Several studies have investigated the biological effects of compounds structurally related to 1-(4-Bromophenyl)-2-iodoethan-1-ol:

-

Cancer Treatment : Research has indicated that similar compounds with bromophenyl groups exhibit inhibitory effects on epidermal growth factor receptor (EGFR) mutations associated with non-small-cell lung cancer. These findings suggest that 1-(4-Bromophenyl)-2-iodoethan-1-ol may also possess anticancer properties through modulation of EGFR signaling pathways .

Study Findings Cancer Inhibition Study Demonstrated efficacy against EGFR mutations in vitro Pharmacological Evaluation Suggested potential as a therapeutic agent for cancer treatment - Antifungal Activity : Compounds with similar structural motifs have been evaluated for antifungal properties, indicating that 1-(4-Bromophenyl)-2-iodoethan-1-ol might also possess such activity through disruption of fungal cell membranes or inhibition of key enzymatic pathways .

Comparative Analysis

To understand the uniqueness of 1-(4-Bromophenyl)-2-iodoethan-1-ol, it is essential to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Iodoethanol | Iodine atom only | Solvent properties |

| 4-Bromophenol | Bromine atom only | Strong biological activity; used in pharmaceuticals |

| 1-(4-Bromophenyl)-2-bromoethanol | Two bromine atoms | Increased reactivity; potential for diverse applications |

| (R)-1-(4-Bromophenyl)-2-azidoethanol | Azide group instead of hydroxyl | Potential for click chemistry applications |

The combination of both bromine and iodine in 1-(4-Bromophenyl)-2-iodoethan-1-ol provides a distinctive profile that may lead to novel biological activities not observed in simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.